

VCH-916: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: VCH-916

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **VCH-916**, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited availability of public data specific to **VCH-916**, this document also includes representative information and experimental protocols for the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors to serve as a valuable resource for researchers.

Introduction to VCH-916

VCH-916 is an antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus.^[1] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits viral RNA replication. The chemical structure of **VCH-916** reveals a benzothiadiazine scaffold, a class of compounds known for their diverse pharmacological activities.

Chemical Structure of **VCH-916**:

- Molecular Formula: C₂₆H₃₆KNO₄S^{[1][2][3]}
- Molecular Weight: 497.73 g/mol ^{[1][2][3]}
- CAS Number: 1200133-34-1^{[1][3]}

Solubility Profile

Understanding the solubility of **VCH-916** is critical for its formulation, delivery, and in vitro and in vivo testing. While specific quantitative data for **VCH-916** in a wide range of solvents is not readily available in the public domain, some information has been reported.

Table 1: Reported Solubility of **VCH-916**

Solvent	Solubility	Temperature (°C)	Notes
DMSO	Soluble[1]	25	-

General Solubility Characteristics of Benzothiadiazine Derivatives:

Benzothiadiazine derivatives, the chemical class to which **VCH-916** belongs, generally exhibit a range of solubilities depending on their specific functional groups. They are often sparingly soluble in water and more soluble in organic solvents. For instance, some benzothiazine derivatives show low solubility in ethanol, while polar aprotic solvents like DMSO and acetone, and chlorinated solvents like chloroform and dichloromethane, may offer better dissolution.[4]

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of **VCH-916** in various aqueous and organic solvents is outlined below. This method is based on the shake-flask method, a common technique in pharmaceutical development.

Objective: To determine the equilibrium solubility of **VCH-916** in various solvents at a controlled temperature.

Materials:

- **VCH-916** (solid powder)
- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
- Vials with screw caps

- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **VCH-916** to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Centrifuge the vials at a high speed to pellet the undissolved solid.
- Quantification:
 - Carefully withdraw an aliquot of the clear supernatant from each vial.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the diluted samples using a validated HPLC method to determine the concentration of **VCH-916**.
- Data Analysis:
 - Calculate the solubility of **VCH-916** in each solvent, typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

While specific stability data for **VCH-916** is not publicly available, general stability characteristics of benzothiadiazine derivatives suggest potential susceptibility to hydrolysis, particularly in alkaline conditions, and photolytic degradation.^{[5][6][7][8]}

Table 2: General Stability of Benzothiadiazine Derivatives under Stress Conditions

Stress Condition	Potential for Degradation
Acidic Hydrolysis	Variable, some derivatives are stable
Alkaline Hydrolysis	Generally susceptible to degradation
Neutral Hydrolysis	Possible degradation
Oxidation	Potential for degradation
Thermal Stress	Generally stable, but degradation can occur at high temperatures
Photolytic Stress	Susceptible to degradation upon exposure to light

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on **VCH-916** to identify potential degradation products and pathways.

Objective: To investigate the degradation of **VCH-916** under various stress conditions as mandated by ICH guidelines.

Materials:

- **VCH-916**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Water bath or oven
- Photostability chamber
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
- pH meter

Procedure:

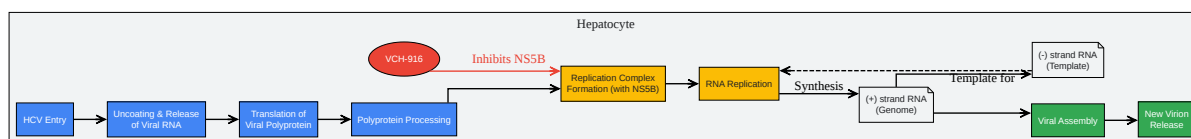
- Preparation of Stock Solution: Prepare a stock solution of **VCH-916** in a suitable solvent (e.g., methanol or acetonitrile).
- Stress Conditions:
 - Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
 - Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or with gentle heating.
 - Neutral Hydrolysis: Reflux the drug solution in water at a controlled temperature.
 - Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
 - Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80-100 °C).

- Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.
- Sample Analysis:
 - At specified time points, withdraw samples from each stress condition.
 - Neutralize the acidic and basic samples.
 - Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
- Data Evaluation:
 - Determine the percentage of degradation of **VCH-916** in each condition.
 - Characterize the major degradation products by comparing their retention times, UV spectra, and mass spectra with that of the parent drug.

Visualizations

Signaling Pathway

VCH-916 inhibits the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the central role of NS5B in HCV RNA replication.

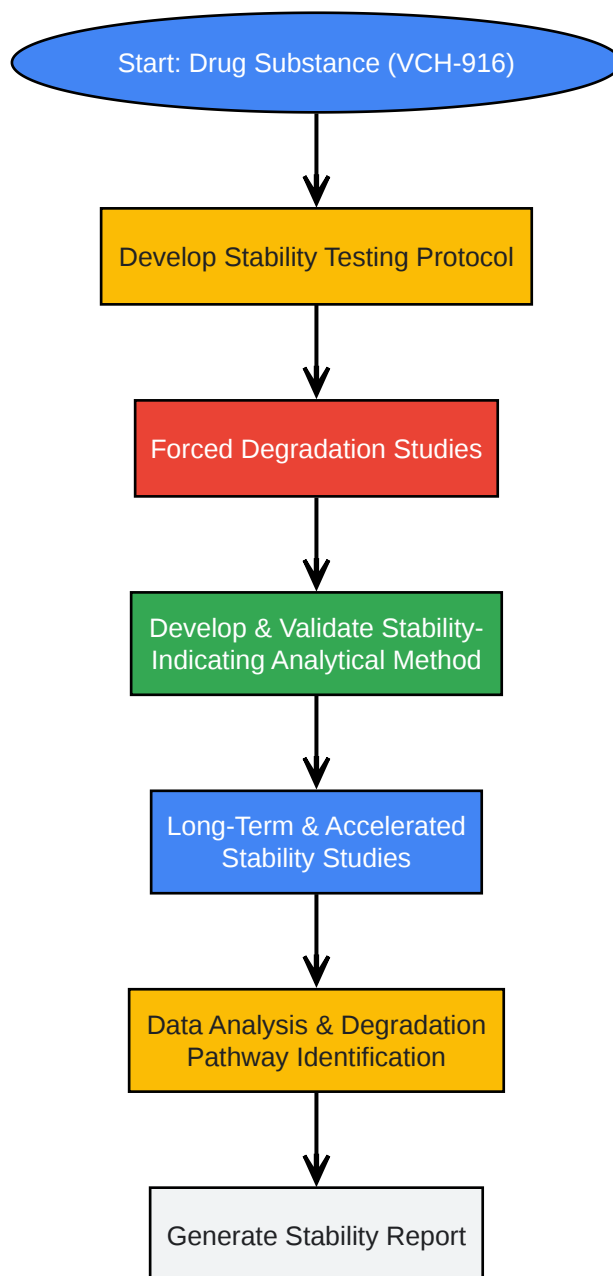


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Caption: HCV Replication Cycle and the Point of Inhibition by **VCH-916**.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like **VCH-916**.



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Caption: General Workflow for Stability Testing of **VCH-916**.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of **VCH-916**. While specific quantitative data is limited, the provided information on the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors, along with detailed experimental protocols, offers a solid foundation for researchers. Further in-house experimental work is recommended to establish a comprehensive physicochemical profile for **VCH-916** to support its development as a potential therapeutic agent.

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